Moxidectin - 119718-45-5

Moxidectin

Catalog Number: EVT-1588812
CAS Number: 119718-45-5
Molecular Formula: C37H53NO8
Molecular Weight: 639.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Moxidectin is a potent, broad-spectrum endectocide (antiparasitic that is active against endo- and ecto-parasites) with activity against nematodes, insects, and acari. It was first used in cattle followed by an approved use in general animals. It is a semi-synthetic methoxine derivative of nemadectin which is a 16-member pentacyclic lactone of the milbemycin class. Moxidectin differs by the absence of a disaccharide moiety on carbon 13, a substituted olefinic side chain at carbon 25 and a unique methoxime moiety at carbon 23. Due to these modifications, moxidectin is classified as a second generation macrocyclic lactone. Moxidectin was developed by Medicines Development for Global Health and FDA approved in June 13, 2018.
Moxidectin is a macrocyclic lactone derived from Streptomyces cyanogriseus with antiparasitic activity. Upon administration, moxidectin may bind to glutamate-gated chloride channels (GluCl), gamma-aminobutyric acid (GABA) receptors and/or ATP-binding cassette (ABC) transporters expressed on nematode neurons and pharyngeal muscle cells. As a result, neurons or muscle cells remain at either hyperpolarization or depolarization state, thereby resulting in muscle paralysis. Moxidectin reduces the motility and fertility of the parasite and its excretion of immunomodulatory proteins, and inhibits the release of microfilariae.
Source

Moxidectin is derived from the fermentation of the bacterium Streptomyces hygroscopicus. The compound is synthesized through various methods, often involving the precursor nemadectin, which is also obtained from fermentation processes.

Classification

Moxidectin falls under the class of macrocyclic lactones, which are known for their efficacy against a wide range of parasites, including nematodes and arthropods. It is classified as an antiparasitic drug and is particularly noted for its use in treating river blindness (onchocerciasis) and other filarial infections.

Synthesis Analysis

Methods

Moxidectin can be synthesized through several methods, primarily involving the fermentation of Streptomyces hygroscopicus or through chemical modifications of nemadectin.

  1. Fermentation Method: This involves culturing Streptomyces hygroscopicus to produce nemadectin, followed by purification processes.
  2. Chemical Synthesis: A notable method includes a multi-step synthesis starting from LL-F28249-α, which involves:
    • Protection of functional groups,
    • Oxidation,
    • Oximation,
    • Crystallization,
    • Chromatography for purification .

Technical Details

The purification process typically employs solid-liquid separation, followed by extraction techniques using solvents like ethanol and dichloromethane. High-performance liquid chromatography (HPLC) is often used for final purification to achieve high purity levels (over 93%) necessary for pharmaceutical applications .

Molecular Structure Analysis

Structure

Moxidectin has a complex molecular structure characterized by a macrocyclic lactone ring. Its chemical formula is C27H37O7C_{27}H_{37}O_7, with a molecular weight of approximately 481.58 g/mol.

Data

  • IUPAC Name: (1S,2S,4S,5R)-5-[(2S)-2-[(2S,3S)-3-[(2S)-2-[(2S)-2-(4-ethoxyphenyl)thiazol-4-yl]thiazol-3-yl]thiazol-2-yl]thio]-1-hydroxy-4-methylpentan-3-yl]-4-methoxy-3-methyl-1-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid.

The structure features multiple stereocenters contributing to its biological activity.

Chemical Reactions Analysis

Reactions

Moxidectin undergoes various chemical reactions during its synthesis:

  1. Protection and Deprotection: Functional groups are protected to prevent unwanted reactions during synthesis.
  2. Oxidation: Specific functional groups are oxidized to enhance reactivity for further modifications.
  3. Chromatography: Used extensively for purification throughout the synthesis process.

Technical Details

The synthesis involves careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity .

Mechanism of Action

Moxidectin exerts its antiparasitic effects primarily by binding to glutamate-gated chloride channels in the nervous system of parasites, leading to paralysis and death of the organism. This mechanism is similar to that of ivermectin but with a longer duration of action due to slower metabolism in mammals.

Process

Once administered, moxidectin is absorbed into the bloodstream, where it reaches peak plasma concentrations within hours. The pharmacokinetics indicate a half-life that allows for less frequent dosing compared to other antiparasitic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Melting Point: Approximately 120–125 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant data indicates that moxidectin maintains its efficacy over extended periods when stored correctly .

Applications

Moxidectin is primarily used in veterinary medicine for treating parasitic infections in livestock and pets. More recently, it has been approved for human use in treating onchocerciasis due to its effectiveness and safety profile.

Scientific Uses

  1. Veterinary Medicine: Treatment for heartworm disease in dogs and various gastrointestinal parasites in livestock.
  2. Human Medicine: Approved for use against river blindness; studies are ongoing for potential applications against other parasitic diseases .
Historical Development and Discovery Trajectory of Moxidectin

Origins in Streptomyces cyanogriseus subsp. noncyanogenus Fermentation

Moxidectin's discovery originated from the systematic screening of soil actinomycetes for novel anthelmintic compounds. Researchers isolated Streptomyces cyanogriseus subsp. noncyanogenus (later reclassified as Streptomyces cyaneogriseus) from environmental samples, noting its production of a complex macrocyclic lactone during fermentation [6] [7]. The wild-type strain yielded a natural 16-membered milbemycin compound designated as LL-F28249α (nemadectin) through submerged aerobic fermentation. Critical fermentation parameters optimized for yield included:

  • Nutrient Composition: Soybean meal and glucose as primary carbon/nitrogen sources
  • Temperature: 24–28°C
  • pH: Neutral to slightly alkaline (7.0–7.5)
  • Duration: 7–10 days with continuous aeration [6]

Table 1: Key Fermentation Parameters for Nemadectin Production

ParameterOptimal RangeImpact on Yield
Carbon SourceGlucose (3–5%)Biomass accumulation precursor
Nitrogen SourceSoybean meal (2–4%)Amino acid supply for lactone synthesis
Dissolved Oxygen>30% saturationPrevention of anaerobic byproducts
Inoculum Age48–72 hoursPeak metabolic activity phase

The crude fermentation broth underwent solvent extraction (ethyl acetate) and preliminary purification via silica gel chromatography, yielding nemadectin as the principal anthelmintic component [6]. This compound exhibited broad-spectrum activity against nematodes but required structural optimization for pharmacokinetic stability.

Semisynthetic Derivation from Nemadectin: Structural Optimization

Nemadectin served as the scaffold for chemical modifications to enhance its anthelmintic properties. The C-23 position was identified as critical for modulating bioavailability and persistence. Researchers at American Cyanamid developed a four-step semisynthetic pathway:

  • Hydroxyl Protection: Reaction with chlorosilane to shield hydroxyl groups, forming a protected intermediate (MOXI-002)
  • Selective Oxidation: Unprotected secondary alcohols at C-23 oxidized to ketones using pyridinium chlorochromate (PCC), yielding MOXI-003
  • Deprotection: Acidic removal (p-toluenesulfonic acid, PTSA) of silicon groups to generate MOXI-004
  • Oximation: Condensation with methoxylamine to form the C-23 methoxime derivative—moxidectin [6]

Table 2: Structural Modifications from Nemadectin to Moxidectin

CompoundC-23 SubstituentC-25 GroupBioavailabilityAnthelmintic Potency
Nemadectin-OHCyclohexylModerate (t₁/₂: 15h)EC₅₀: 0.28 μM vs H. contortus
Moxidectin=N-OCH₃CyclohexylHigh (t₁/₂: >20 days)EC₅₀: 0.04 μM vs H. contortus

The methoximation conferred three key advantages:

  • Enhanced Lipophilicity: LogP increased from 4.1 (nemadectin) to 6.0 (moxidectin), promoting tissue distribution [1] [6]
  • Metabolic Stability: Resistance to enzymatic degradation via steric hindrance at C-23
  • P-gp Substrate Affinity Reduction: Lower dependence on P-glycoprotein efflux than ivermectin, improving brain penetration where relevant for parasites [1]

Patent Evolution and Commercialization Milestones

Moxidectin's intellectual property landscape evolved through distinct phases reflecting formulation innovations:

  • Core Compound Patents: Early patents (US4814323) covered the semisynthetic process and composition of matter (1989–1990) [1] [9]
  • Formulation IP: Subsequent patents addressed stability challenges:
  • US6127355 (2000): Antioxidant-stabilized microspheres for sustained-release injectables
  • WO2019101961A1 (2019): Topical compositions with 3–9 month persistence against ectoparasites [3] [9]
  • Combination Therapies: WO2019101971A1 (2019) disclosed pyrethroid/moxidectin mixtures with alkalizing agents for pH-stable ectoparasiticidal activity [10]

Commercialization leveraged these advances:

  • Veterinary Launch: Initial injectable cattle formulation (Argentina, 1990), followed by global approvals for dog tablets (ProHeart®, 1997), sheep drenches (Cydectin®, 1998), and equine gels (Quest®, 1999) [6] [9]
  • Revenue Impact: Moxidectin-based products captured >30% of the macrocyclic lactone veterinary market by 2005, displacing older avermectins in parasite control programs [6]

Transition from Veterinary to Human Therapeutics: Onchocerciasis Approval

The repurposing of moxidectin for human use was driven by its superior pharmacokinetics over ivermectin:

  • Prolonged Half-Life: Plasma t₁/₂ of 20–35 days in humans versus 12–18 hours for ivermectin [4] [7]
  • Enhanced Microfilarial Suppression: Single 8 mg oral dose reduced Onchocerca volvulus microfilariae in skin by 98% at 6 months compared to 85% with ivermectin [4]

Critical regulatory milestones:

  • Phase II/III Trials: Demonstrated 90% sustained microfilarial clearance at 12 months post-treatment vs 50% with ivermectin (Liberia/Ghana trials) [4] [7]
  • WHO Alignment: Endorsed within the 2012–2030 NTD roadmap for onchocerciasis elimination due to potential to shorten elimination timelines by 50% [7]
  • FDA Approval: Granted priority review voucher and approved in 2018 as the first nonprofit-developed anthelmintic (Medicines Development for Global Health) [4] [7]

This transition established moxidectin as a tool for community-directed mass drug administration (MDA) programs, leveraging existing ivermectin distribution infrastructure while offering superior efficacy [4].

Properties

CAS Number

119718-45-5

Product Name

Moxidectin

IUPAC Name

(1R,4S,4'Z,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C37H53NO8

Molecular Weight

639.8 g/mol

InChI

InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31-/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1

InChI Key

YZBLFMPOMVTDJY-CBYMMZEQSA-N

SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C

Solubility

Insoluble

Synonyms

5-hydroxymilbemycin beta7
CL 301,423
CL 301423
Cydectin
milbemectin
milbemycin
milbemycin A3
milbemycin A4
milbemycin alpha1
milbemycin alpha10
milbemycin alpha11
milbemycin alpha13
milbemycin alpha14
milbemycin alpha15
milbemycin alpha2
milbemycin alpha3
milbemycin alpha4
milbemycin alpha5
milbemycin alpha6
milbemycin alpha7
milbemycin alpha8
milbemycin alpha9
milbemycin B
milbemycin beta1
milbemycin beta12
milbemycin beta2
milbemycin beta3
milbemycin D
milbemycins
moxidectin

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C

Isomeric SMILES

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.